(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a halogenated carboxylic acid or its ester.
Coupling Reaction: The final step involves the coupling of the pyrazole and thiazolidinone intermediates through a condensation reaction, often facilitated by a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxyphenyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
Similar Compounds: Other thiazolidinones, such as and .
Uniqueness: The presence of the butoxyphenyl group and the specific configuration of the molecule contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C29H33N3O2S2 |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N3O2S2/c1-3-5-7-11-18-31-28(33)26(36-29(31)35)20-23-21-32(24-12-9-8-10-13-24)30-27(23)22-14-16-25(17-15-22)34-19-6-4-2/h8-10,12-17,20-21H,3-7,11,18-19H2,1-2H3/b26-20- |
InChI Key |
HBXVUIOICIXHET-QOMWVZHYSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCCCC)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCCCC)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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